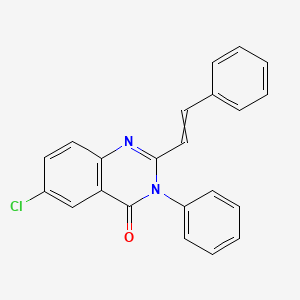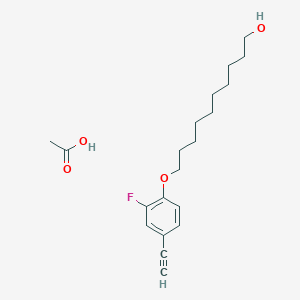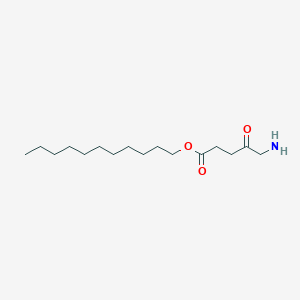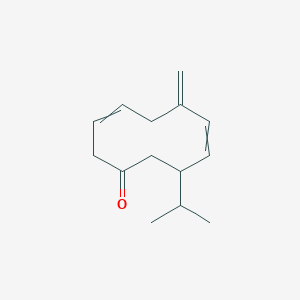![molecular formula C35H60O3 B12537784 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene CAS No. 663602-24-2](/img/structure/B12537784.png)
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene: is a complex organic compound with the molecular formula C35H60O3 It is characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with three 7-methyloctan-3-yloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzene Core: The benzene ring is initially prepared through standard aromatic substitution reactions.
Attachment of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with 7-Methyloctan-3-YL Groups: The final step involves the substitution of the benzene ring with 7-methyloctan-3-yloxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,3,5-Tris(2-ethynylphenyl)benzene: Similar structure with ethynyl groups attached to a benzene ring.
1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: Contains carboxyl groups in addition to ethynyl groups.
Uniqueness
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene is unique due to the presence of long alkyl chains (7-methyloctan-3-yloxy groups) attached to the benzene ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly into nanostructures.
特性
CAS番号 |
663602-24-2 |
|---|---|
分子式 |
C35H60O3 |
分子量 |
528.8 g/mol |
IUPAC名 |
5-ethynyl-1,2,3-tris(7-methyloctan-3-yloxy)benzene |
InChI |
InChI=1S/C35H60O3/c1-11-29-24-33(36-30(12-2)21-15-18-26(5)6)35(38-32(14-4)23-17-20-28(9)10)34(25-29)37-31(13-3)22-16-19-27(7)8/h1,24-28,30-32H,12-23H2,2-10H3 |
InChIキー |
RALRAMVZZWSFOV-UHFFFAOYSA-N |
正規SMILES |
CCC(CCCC(C)C)OC1=CC(=CC(=C1OC(CC)CCCC(C)C)OC(CC)CCCC(C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)


![1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane](/img/structure/B12537726.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)
![Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea](/img/structure/B12537728.png)



![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)

![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)

![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
